molecular formula C25H23N3O3 B612157 Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate CAS No. 1374601-40-7

Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B612157
CAS RN: 1374601-40-7
M. Wt: 413.47
InChI Key: UCGWYCMPZXDHNR-UHFFFAOYSA-N
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Description

“Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate” is a compound with the molecular formula C25H23N3O3 . It is a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate” include a molecular mass of 413.468 g·mol−1, a heat of formation of -140.9 ± 16.7 kJ·mol−1, a dipole moment of 5.83 ± 1.08 D, a volume of 497.29 Å3, and a surface area of 411.46 Å2 .

Scientific Research Applications

Ferroptosis Inhibition in Aortic Dissection Treatment

BRD4770 has been identified as a novel ferroptosis inhibitor . Ferroptosis is a type of cell death driven by excessive lipid peroxidation accumulation . In the context of aortic dissection (AD), a condition characterized by loss of smooth muscle cells (SMCs), BRD4770 has shown protective effects . It was found to inhibit ferroptosis induced by cystine deprivation, imidazole ketone erastin, or RSL3 in SMCs . This suggests that BRD4770 could be a potential therapeutic approach for targeting SMC ferroptosis in AD .

Reactivation of Ferroptosis Pathways

BRD4770 has been found to reactivate the classic ferroptosis pathways, System Xc - -GPX4, FSP1-CoQ 10 and GCH1-BH 4, which were inhibited by ferroptosis inducers . This reactivation is achieved by BRD4770 via inhibiting mono-, di- and tri- methylated histone H3 at lysine 9 (H3K9me1/2/3) .

Regulation of Inflammatory Response

RNA-sequencing analysis revealed a positive feedback regulation between ferroptosis and inflammatory response . BRD4770 can reverse the effects of inflammation activation on ferroptosis . This suggests that BRD4770 could be used to regulate inflammatory responses in the context of diseases where inflammation and ferroptosis are involved .

Reduction of Aortic Dilation

Treatment with BRD4770 has been shown to attenuate aortic dilation in a β-Aminopropionitrile monofumarate-induced mouse AD model . This suggests that BRD4770 could be used in the treatment of conditions involving aortic dilation .

Decrease in Morbidity and Mortality

In the same mouse AD model, treatment with BRD4770 decreased morbidity and mortality . This indicates that BRD4770 could potentially improve patient outcomes in diseases involving ferroptosis .

Antioxidant Activity and Antibacterial Effects

BRD4770 has been found to increase antioxidant activity and inhibit Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) in cultures treated with a 100 nM concentration of the compound . This suggests potential applications of BRD4770 in the treatment of bacterial infections and conditions requiring antioxidant activity .

Future Directions

The development of imidazole and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate” and similar compounds could be further explored for their potential therapeutic applications.

properties

IUPAC Name

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWYCMPZXDHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate

CAS RN

1374601-40-7
Record name 1374601-40-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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